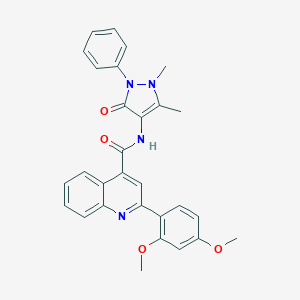![molecular formula C19H16ClNO3S2 B333872 methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B333872.png)
methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and methyl groups. The final steps involve the formation of the cyclopenta[b]thiophene ring and the esterification to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group in the compound can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopenta[b]thiophene ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H16ClNO3S2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO3S2/c1-9-6-7-11-13(8-9)25-16(15(11)20)17(22)21-18-14(19(23)24-2)10-4-3-5-12(10)26-18/h6-8H,3-5H2,1-2H3,(H,21,22) |
Clave InChI |
GEYWNSXUAPDBDU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B333789.png)
![6-(1-Adamantyl)-4-methyl-2-[(2-oxopropyl)sulfanyl]nicotinonitrile](/img/structure/B333790.png)
![Diisopropyl 5-{[3-(4-fluorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B333792.png)



![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B333801.png)

![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B333805.png)
![N-(1,3-benzodioxol-4-yl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333806.png)
![METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333808.png)

![5-(4-bromophenyl)-3-chloro-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333810.png)

